3-Methyl-5-benzofuranol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-1-benzofuran-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWUXOWTWHWMSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70543318 | |
| Record name | 3-Methyl-1-benzofuran-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70543318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7182-21-0 | |
| Record name | 3-Methyl-5-benzofuranol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7182-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-1-benzofuran-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70543318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-1-benzofuran-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.234.827 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 3 Methyl 5 Benzofuranol and Its Derivatives
Strategic Approaches to Core Synthesis
One-Pot Multicomponent Reactions for 3-Methyl-5-benzofuranol Synthesis
A highly efficient, one-pot, three-step process has been developed for the synthesis of this compound. acs.orgacs.orgfigshare.comx-mol.com This method has demonstrated significant improvements in yield and process efficiency over previous routes. acs.org
This one-pot synthesis utilizes morpholine, propionaldehyde, and p-benzoquinone as starting materials to produce this compound in high yields of 85-87%. acs.orgacs.orgfigshare.comx-mol.com The reaction proceeds through the formation of an enamine from the secondary amine (morpholine) and propionaldehyde, which then reacts with p-benzoquinone. acs.org A subsequent deamination step yields the final product. acs.org This strategy has also proven effective for a variety of other aliphatic aldehydes and ketones. acs.org
Table 1: Comparison of Synthetic Routes for this compound
| Starting Materials | Key Steps | Reported Yield | Reference |
|---|---|---|---|
| Morpholine, Propionaldehyde, p-Benzoquinone | One-pot reaction | 85-87% | acs.orgacs.orgfigshare.comx-mol.com |
| 2-Acetyl-4-methoxyphenol, Ethyl bromoacetate | Condensation, Hydrolysis, Cyclization, Demethylation | 31% | acs.org |
The one-pot synthesis from amines, aldehydes, and p-benzoquinone significantly enhances production efficiency by avoiding tedious multi-step isolation and purification procedures. acs.orgacs.orgfigshare.com This streamlined process dramatically reduces the amount of chemical waste generated. acs.org The scalability of this method has been successfully demonstrated, maintaining high yields at a larger scale, which suggests its potential for industrial applications. acs.org Furthermore, the recovery rate of the solvent, tetrahydrofuran (B95107) (THF), is over 90%, which contributes to cost reduction and minimizes chemical waste. acs.org A key metric for evaluating the environmental impact of a chemical process is the Process Mass Intensity (PMI), which is the ratio of the total mass of materials used to the mass of the final product. The one-pot process shows a significant 52% reduction in PMI compared to previous methods. acs.org
Palladium-Catalyzed Cyclization Approaches
Palladium-catalyzed reactions are a powerful tool for the synthesis of benzofuran (B130515) skeletons. nih.govnih.gov These methods often involve the oxidative cyclization of appropriately substituted precursors. nih.gov For instance, palladium(II)-mediated oxidative cyclization of carbonyl-functionalized precursors has been used to assemble biomedicinally relevant scaffolds. nih.gov Specifically, the synthesis of substituted benzofurans can be achieved from phenols and propiolates through a direct oxidative cyclization catalyzed by a palladium acetate (B1210297)/triphenylphosphine system. nih.gov Another approach involves the palladium-catalyzed dearomative [3+2] cycloaddition of benzofurans with 2-iodophenols to produce benzofuro[3,2-b]benzofurans. arkat-usa.org While not explicitly detailed for this compound itself in the provided results, these palladium-catalyzed methodologies represent a strategic option for the synthesis of its core structure and derivatives. nih.govnih.govresearchgate.net For example, 2-allyl-3,6-bis(benzylamino)-5-methyl-l,4-benzoquinone undergoes a smooth, palladium(II)-catalyzed cyclization to form an indoloquinone. researchgate.net
Microwave-Assisted Synthesis Techniques
Microwave-assisted synthesis has emerged as a rapid and efficient method for various organic reactions, including the synthesis of heterocyclic compounds like benzofurans. semanticscholar.orgsapub.org This technique often leads to higher yields and easier product isolation compared to conventional heating methods. semanticscholar.org For the synthesis of benzofuran-3(2H)-ones, a microwave-assisted method was developed that provided rapid access to these compounds in moderate yields (43% to 58%). semanticscholar.orgresearchgate.net The synthesis of pyrazolyl benzofuran derivatives has also been shown to be significantly faster using microwave irradiation (2-4 minutes) compared to conventional heating (4-6 hours), with the added benefit of improved yields. sapub.org While a specific protocol for the microwave-assisted synthesis of this compound was not found, the successful application of this technology to similar benzofuran structures suggests its potential as a viable and efficient synthetic strategy. semanticscholar.orgsapub.orgdocumentsdelivered.com
Derivatization Strategies and Functionalization Reactions
Once the this compound core is synthesized, further derivatization can be achieved through various functionalization reactions. The hydroxyl group at the 5-position and the aromatic ring itself are key sites for modification.
For example, in the synthesis of 4-bromo-6-(dimethylaminomethyl)-2-phenyl-1-benzofuran-5-ol, a related benzofuranol, the bromine atom serves as a handle for palladium-catalyzed Suzuki coupling reactions with aryl boronic acids. vulcanchem.com This allows for the introduction of various aryl groups onto the benzofuran scaffold. Nitration of this compound occurs at the 3-position, demonstrating the reactivity of the furan (B31954) ring towards electrophilic substitution. vulcanchem.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Morpholine |
| Propionaldehyde |
| p-Benzoquinone |
| 2-Acetyl-4-methoxyphenol |
| Ethyl bromoacetate |
| Tetrahydrofuran (THF) |
| Palladium acetate |
| Triphenylphosphine |
| 2-Iodophenols |
| 2-Allyl-3,6-bis(benzylamino)-5-methyl-l,4-benzoquinone |
| 4-Bromo-6-(dimethylaminomethyl)-2-phenyl-1-benzofuran-5-ol |
| Aryl boronic acids |
| 2-Acetyl benzofuran |
| Acetyl chloride |
Halogenation Reactions
Halogenation is a key method for functionalizing the this compound scaffold, allowing for the introduction of bromine or chlorine atoms at specific positions on the benzofuran ring. This process is crucial for creating a diverse range of derivatives with potential applications in medicinal chemistry. mdpi.comontosight.ai
Bromination of this compound derivatives can be achieved using various brominating agents. For instance, the reaction of a benzofuranone precursor with N-bromosuccinimide (NBS) in the presence of a base like lithium hexamethyldisilazide (LHMDS) in tetrahydrofuran (THF) at low temperatures can yield a bromo-derivative. Another approach involves the direct bromination of a substituted benzofuran with bromine in a suitable solvent. mdpi.com
Research has shown that the position of bromination can be controlled. For example, electrophilic bromination of a 5-benzofuranol derivative can occur at the 4-position using bromine with an iron(III) bromide catalyst. vulcanchem.com The introduction of bromine can also be directed to a methyl group on the benzofuran ring. For example, methyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate can be further brominated to yield methyl 6-bromo-(2-bromomethyl)-5-methoxy-1-benzofuran-3-carboxylate. scispace.com
Here is a table summarizing various bromination protocols for benzofuran derivatives:
Table 1: Bromination Protocols for Benzofuran Derivatives| Starting Material | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| 3-Benzofuranone | LHMDS, NBS, THF, -78°C | 7-Bromo-3(2H)-benzofuranone | |
| 5-Benzofuranol derivative | Br₂/FeBr₃ | 4-Bromo-5-benzofuranol derivative | vulcanchem.com |
| Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Br₂ | Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | mdpi.com |
| Methyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | Br₂ | Methyl 6-bromo-(2-bromomethyl)-5-methoxy-1-benzofuran-3-carboxylate | scispace.com |
Chlorination of this compound derivatives is another important halogenation reaction. A general procedure involves dissolving the benzofuran derivative in a solvent like chloroform (B151607) and then passing chlorine gas, generated from the reaction of potassium permanganate (B83412) with concentrated hydrochloric acid, through the solution. mdpi.com This method can lead to chlorination at various positions on the benzofuran ring and on substituent groups. For instance, methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate, when subjected to these conditions, can yield a mixture of chlorinated products, including methyl 4,6-dichloro-2-(chloromethyl)-5-methoxy-1-benzofuran-3-carboxylate and methyl 4,6-dichloro-2-(dichloromethyl)-5-methoxy-1-benzofuran-3-carboxylate. scispace.com
The following table details chlorination protocols for benzofuran derivatives:
Table 2: Chlorination Protocols for Benzofuran Derivatives| Starting Material | Reagents and Conditions | Product(s) | Reference |
|---|---|---|---|
| Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Cl₂ (from KMnO₄/HCl), CHCl₃ | Methyl 4-chloro-6-(chloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate and Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | mdpi.com |
| Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate | Cl₂ (from KMnO₄/HCl), CHCl₃ | Methyl 4,6-dichloro-2-(chloromethyl)-5-methoxy-1-benzofuran-3-carboxylate and Methyl 4,6-dichloro-2-(dichloromethyl)-5-methoxy-1-benzofuran-3-carboxylate | scispace.com |
Alkylation and Aminoalkylation Procedures
Alkylation and aminoalkylation are versatile methods for introducing a wide range of functional groups to the this compound core, leading to derivatives with diverse properties. ontosight.ainih.gov
Alkylation can be performed on the hydroxyl group of the benzofuran. For example, this compound can be methylated using methyl iodide to produce 5-methoxy-3-methyl-benzofuran. google.com
Aminoalkylation, often achieved through the Mannich reaction, introduces an aminomethyl group onto the benzofuran ring. This reaction typically involves reacting the benzofuranol with an amine, such as dimethylamine (B145610) or morpholine, and formaldehyde (B43269). ontosight.aivulcanchem.com For instance, a brominated 5-benzofuranol intermediate can react with dimethylamine and formaldehyde to install a dimethylaminomethyl group at the 6-position. vulcanchem.com The use of polar aprotic solvents like dimethylformamide (DMF) can be beneficial for these reactions. vulcanchem.com
The table below provides examples of alkylation and aminoalkylation procedures:
Table 3: Alkylation and Aminoalkylation of Benzofuran Derivatives| Reaction Type | Starting Material | Reagents and Conditions | Product | Reference |
|---|---|---|---|---|
| Alkylation | This compound | Methyl iodide | 5-Methoxy-3-methyl-benzofuran | google.com |
| Aminoalkylation (Mannich Reaction) | Brominated 5-benzofuranol intermediate | Dimethylamine, formaldehyde | 4-Bromo-6-(dimethylaminomethyl)-2-phenyl-5-benzofuranol | vulcanchem.com |
| Aminoalkylation | 5-Benzofuranol derivative | Morpholine, formaldehyde | 3-Chloro-4-(morpholinomethyl)-2-phenyl-5-benzofuranol | ontosight.ai |
Introduction of Various Substituents for Structural Diversity
To expand the structural diversity of this compound derivatives, various substituents can be introduced onto the benzofuran scaffold. These modifications are crucial for tuning the biological and chemical properties of the resulting compounds. mdpi.comontosight.aivulcanchem.comnih.govresearchgate.netontosight.aiontosight.aiontosight.ai
The introduction of different functional groups can be achieved through several synthetic strategies. For example, the Suzuki coupling reaction allows for the formation of carbon-carbon bonds, where a bromo-substituted benzofuran can serve as a leaving group for palladium-catalyzed cross-coupling with aryl boronic acids. vulcanchem.com Nitration is another method to introduce a nitro group onto the aromatic ring. vulcanchem.com
Furthermore, the synthesis of derivatives with various side chains, such as those containing piperazinyl or alpha-hydroxybenzyl groups, has been reported. ontosight.aiontosight.ai These complex structures are often built through multi-step synthetic routes involving condensation and substitution reactions. ontosight.ai For instance, a piperazinyl methyl group can be introduced at the 6-position of a dibrominated benzofuranol. ontosight.ai Similarly, a dimethylaminomethyl group and an alpha-hydroxybenzyl group can be attached at the 4 and 3-positions, respectively. ontosight.ai
The following table showcases the introduction of diverse substituents onto the benzofuran framework:
Table 4: Introduction of Various Substituents| Starting Material/Core | Reaction/Method | Introduced Substituent(s) | Resulting Derivative Class | Reference(s) |
|---|---|---|---|---|
| Bromo-substituted benzofuran | Suzuki Coupling | Aryl group | Aryl-substituted benzofuran | vulcanchem.com |
| Benzofuran | Nitration | Nitro group | Nitrobenzofuran | vulcanchem.com |
| 2,4-Dibromo-5-benzofuranol | Multi-step synthesis | Phenyl, (4-phenyl-1-piperazinyl)methyl | 2,4-Dibromo-3-phenyl-6-((4-phenyl-1-piperazinyl)methyl)-5-benzofuranol | ontosight.ai |
| 5-Benzofuranol | Multi-step synthesis | Dimethylaminomethyl, alpha-hydroxybenzyl | 4-(Dimethylaminomethyl)-3-(alpha-hydroxybenzyl)-5-benzofuranol | ontosight.ai |
| This compound | Methylation | Methoxy (B1213986) group | 5-Methoxy-3-methyl-benzofuran | google.com |
| 5-Hydroxy-2-methyl-3-benzofuranocarboxylic acid derivative | Chlorination | Chloro, chloromethyl, dichloromethyl | Chlorinated methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives | scispace.com |
Process Optimization and Scale-Up Investigations
Enhancing Production Efficiency for this compound
A notable advancement is the development of a one-pot process starting from morpholine, propionaldehyde, and p-benzoquinone, which has been shown to produce this compound in high isolated yields of 85-87%. acs.orgfigshare.com This method avoids the need for isolating and purifying intermediates, which significantly streamlines the production process and reduces chemical waste. acs.org
Scale-up studies of this one-pot process have demonstrated its potential for large-scale industrial applications, with consistent performance observed when the reaction scale was increased to 1.0 mol. acs.org The recovery and reuse of solvents, such as tetrahydrofuran (THF), further contribute to the economic and environmental viability of this optimized process. acs.org
The table below compares a traditional route with the optimized one-pot process for the synthesis of this compound:
Table 5: Comparison of Synthetic Routes for this compound| Feature | Traditional Route (Route A) | Optimized One-Pot Process | Reference |
|---|---|---|---|
| Starting Materials | 2-Acetyl-4-methoxyphenol, ethyl bromoacetate | Morpholine, propionaldehyde, p-benzoquinone | acs.org |
| Number of Steps | Multiple steps with isolation of intermediates | One-pot | acs.org |
| Overall Yield | ~31% | 85-87% | acs.org |
| Purification | Column chromatography, crystallization | Recrystallization | acs.org |
| Hazardous Reagents | Ethyl bromoacetate, boron tribromide | - | acs.org |
| Scalability | Issues with scale-up | Demonstrated potential for industrial scale-up | acs.org |
Industrial Applicability and Scale-Up Performance
The industrial synthesis of this compound has been significantly advanced by the development of a one-pot process that demonstrates high efficiency and scalability. acs.orgacs.orgfigshare.com This method, which utilizes morpholine, propionaldehyde, and p-benzoquinone as starting materials, achieves isolated yields of 85–87%. acs.orgacs.orgfigshare.com A key advantage of this approach is the avoidance of tedious multistep isolation and purification procedures, which enhances production efficiency and reduces chemical waste. acs.orgacs.orgfigshare.com
The scale-up performance of this one-pot synthesis has been successfully demonstrated. When the reaction scale was increased to 1.0 mol, the isolated yields of 85-87% were consistently maintained across parallel batches, indicating no adverse scale-up effects at this level. acs.org This suggests strong potential for large-scale industrial applications. acs.orgacs.orgfigshare.com Furthermore, the process allows for the recovery of more than 90% of the solvent, tetrahydrofuran (THF), which significantly lowers solvent costs and minimizes chemical waste production. acs.org
Another industrial pathway for producing benzofuranol involves a two-step process starting with the etherification of pyrocatechol (B87986) and 3-chloro-3-methylpropene, followed by rearrangement and cyclization catalyzed by acidic substances. researchgate.net This method also has disadvantages, including the production of large amounts of salt by-products and issues with corrosion and catalyst separation. researchgate.net In contrast, the one-pot process represents a more practical and efficient alternative for industrial production. acs.orgacs.orgfigshare.com
The versatility of the one-pot synthesis strategy extends to a wide range of aliphatic aldehydes and ketone derivatives, indicating its potential for producing various substituted benzofuranols. acs.orgacs.orgfigshare.com
Table 1: Comparison of Synthetic Routes for this compound
| Feature | One-Pot Process | Multi-Step Route (Route A) | Two-Step Industrial Pathway |
|---|---|---|---|
| Starting Materials | Morpholine, Propionaldehyde, p-Benzoquinone | 2-acetyl-4-methoxyphenol, Ethyl bromoacetate | Pyrocatechol, 3-chloro-3-methylpropene |
| Isolated Yield | 85-87% acs.orgacs.orgfigshare.com | 31% acs.org | Not explicitly stated, but one-pot is noted as better researchgate.net |
| Process Steps | One-pot acs.orgacs.orgfigshare.com | Multiple steps (condensation, hydrolysis, cyclization, demethylation) acs.org | Two steps (etherification, rearrangement/cyclization) researchgate.net |
| Scalability | Demonstrated up to 1.0 mol with consistent yield acs.org | Limited by multi-step nature and purification acs.orgresearchgate.net | Prone to by-product and separation issues researchgate.net |
| Waste Production | Reduced chemical waste, high solvent recovery acs.orgacs.org | Toxic and hazardous waste disposal difficulties acs.org | Large amounts of salt by-products researchgate.net |
| Purification | Simplified workup acs.org | Multiple column chromatography and crystallizations acs.org | Tedious separation of product and catalyst researchgate.net |
Purification Methodologies for Synthetic Intermediates and Final Compounds
The purification of this compound and its synthetic intermediates is a critical step in ensuring the final product's quality. The methodologies employed vary depending on the synthetic route.
In the highly efficient one-pot synthesis of this compound, the need for extensive purification of intermediates is eliminated. acs.orgacs.org The final product, however, undergoes purification. For instance, after the reaction of 3-methyl-2-morpholin-4-yl-2,3-dihydro-benzofuran-5-ol with hydrochloric acid, the crude product is extracted with toluene. google.com The combined organic phases are then evaporated, and the resulting crude product is further purified by recrystallization to yield this compound. google.com
In contrast, traditional multi-step syntheses of benzofuran derivatives necessitate the purification of intermediates at various stages. acs.org Common techniques include column chromatography on silica (B1680970) gel and crystallization. acs.orgmdpi.com For example, in a synthesis of tert-butyl (5-bromo-1′,3′-dioxo-1′,3′-dihydro-3H-spiro[benzofuran-2,2′-inden]-3-yl)-carbamate, the final compound was isolated through column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent. mdpi.com Similarly, other benzofuran derivatives have been purified via column chromatography, sometimes followed by recrystallization from solvents like ethanol (B145695). cuestionesdefisioterapia.commdpi.com
For certain benzofuran derivatives, purification can be achieved by simple filtration and washing. In one synthetic procedure, the crude product was obtained by distilling off the ethanol solvent, and the remaining solid residue was washed thoroughly with water, dried, and then recrystallized from ethanol. cuestionesdefisioterapia.com In another instance, the final benzofuran derivatives were obtained by filtration after cooling the reaction mixture, followed by washing with ethanol and air-drying. cuestionesdefisioterapia.com
The choice of purification method is often dictated by the physical state and purity of the crude product. For solid compounds, recrystallization from appropriate solvents such as aqueous methanol (B129727) or methanol-acetone mixtures is a common and effective technique. google.com For more complex mixtures or to achieve very high purity, column chromatography is the preferred method. mdpi.commdpi.com
Table 2: Purification Techniques for Benzofuran Derivatives and Intermediates
| Compound/Intermediate | Purification Method | Details |
|---|---|---|
| This compound | Extraction and Recrystallization | Crude product extracted with toluene, followed by evaporation and recrystallization. google.com |
| Benzofuran Derivatives (General) | Column Chromatography | Performed on silica gel with eluents like petroleum ether/ethyl acetate. mdpi.commdpi.com |
| 7-chlorobenzofuran-3(2H)-one & 5-nitrobenzofuran-3(2H)-one | Washing and Recrystallization | Solid residue washed with water, dried, and recrystallized from ethanol. cuestionesdefisioterapia.com |
| Final Benzofuran Derivatives | Filtration and Washing | Precipitate filtered, washed with ethanol, and air-dried. cuestionesdefisioterapia.com |
| Coumestrol | Recrystallization | Recrystallized from acetone (B3395972) or purified through its diacetate. google.com |
| 2-(4-methoxyphenyl)-3-carbomethoxybenzofuran | Recrystallization | Precipitated material collected and recrystallized from methanol. google.com |
Biological Activities and Pharmacological Potential of 3 Methyl 5 Benzofuranol Derivatives
Antineoplastic and Cytotoxic Research
Derivatives based on the 3-methylbenzofuran (B1293835) structure have been a focal point of anticancer research, demonstrating significant cytotoxic effects against various human cancer cell lines. nih.govnih.gov These compounds exert their antineoplastic activity through diverse mechanisms, including the inhibition of critical enzymes, disruption of cell cycle progression, and induction of programmed cell death. nih.govtandfonline.com
A significant body of research highlights the potent ability of 3-methylbenzofuran derivatives to inhibit the growth and proliferation of cancer cells. These compounds have shown efficacy across a wide spectrum of malignancies, including lung, breast, colon, and leukemia cell lines. nih.govnih.govnih.gov For instance, a series of 3-methylbenzofuran-2-carbohydrazide derivatives demonstrated substantial antiproliferative activity against non-small cell lung carcinoma lines, A549 and NCI-H23. nih.gov One derivative, featuring a p-methoxy group, was particularly effective against the A549 cell line with an IC₅₀ value of 1.48 μM, comparable to the reference drug staurosporine. nih.gov
Similarly, benzofuran-isatin conjugates have shown potent and selective anti-proliferative action against colorectal cancer cell lines SW620 and HT29. nih.gov Halogenated derivatives have also been noted for their enhanced cytotoxic activity. A compound with a bromine atom attached to the methyl group at the C-3 position of the benzofuran (B130515) ring showed remarkable cytotoxicity against K562 and HL60 leukemia cells, with IC₅₀ values of 5 μM and 0.1 μM, respectively. nih.gov The antiproliferative effects are often achieved by arresting the cell cycle, with many derivatives inducing a G0/G1 or G2/M phase arrest in human cancer cells. nih.govnih.gov
Table 1: Inhibition of Cancer Cell Proliferation by Selected Benzofuran Derivatives
| Derivative Type | Cancer Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| 3-methylbenzofuran derivative (16b) | A549 (Non-small cell lung) | 1.48 µM | nih.gov |
| 3-(morpholinomethyl)benzofuran derivative (18d) | A549 (Non-small cell lung) | 3.69 µM | nih.gov |
| Benzofuran-isatin conjugate (5a) | SW-620 (Colon) | 8.7 µM | tandfonline.com |
| Benzofuran-isatin conjugate (5a) | HT-29 (Colon) | 9.4 µM | tandfonline.com |
| Halogenated 3-methylbenzofuran derivative | HL60 (Leukemia) | 0.1 µM | nih.gov |
| Halogenated 3-methylbenzofuran derivative | K562 (Leukemia) | 5 µM | nih.gov |
| Benzofuran derivative (S6) | HeLa (Cervical) | Most sensitive | nih.gov |
| Benzofuran derivative (S6) | HepG2 (Liver) | Most sensitive | nih.gov |
Beyond inhibiting proliferation, a key mechanism for the anticancer activity of 3-methylbenzofuran derivatives is the induction of apoptosis, or programmed cell death. nih.govnih.gov Studies have shown that these compounds can trigger apoptotic pathways in various cancer cells, including breast, colon, and lung cancer lines. tandfonline.comnih.govnih.gov
Mechanistically, these derivatives have been observed to increase the expression of pro-apoptotic proteins like Bax and the cyclin-dependent kinase inhibitor p21. nih.govrsc.org This is often accompanied by a decrease in the expression of anti-apoptotic proteins such as Bcl-2, leading to an increased Bax/Bcl-2 ratio, a key indicator of apoptotic commitment. tandfonline.comnih.gov A crucial step in the apoptotic cascade is the activation of caspases, a family of protease enzymes. Research has demonstrated that treatment with benzofuran derivatives leads to a significant increase in the activity of executioner caspases, such as caspase-3 and caspase-7. mdpi.comnih.govrsc.org This activation results in the cleavage of key cellular proteins, including poly (ADP-ribose) polymerase (PARP), which ultimately leads to the systematic dismantling of the cell. tandfonline.comnih.gov For example, a benzofuran-isatin conjugate was found to significantly inhibit the expression of the anti-apoptotic Bcl2 protein and increase the level of cleaved PARP, resulting in apoptosis of SW-620 colon cancer cells. tandfonline.com
Table 2: Mechanisms of Apoptosis Induction by Benzofuran Derivatives
| Derivative Type | Cancer Cell Line | Observed Apoptotic Mechanism | Reference |
|---|---|---|---|
| Benzofuran-2-acetic methyl ester | MCF-7, T47D, MDA-MB-231 (Breast) | Increased Bax/Bcl-2 ratio, PARP cleavage, p21 expression | nih.gov |
| Benzofuran-isatin conjugate (5a, 5d) | SW-620 (Colon) | Inhibited Bcl2 expression, increased cleaved PARP | tandfonline.com |
| Benzofuran derivative (7) | Huh7 (Liver) | Increased cleaved PARP and Bax, decreased procaspase 3/8 | rsc.org |
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (7) | HepG2, A549 (Liver, Lung) | Significant increase in caspase 3/7 activity | mdpi.comnih.gov |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8) | HepG2, A549 (Liver, Lung) | Induced late apoptosis/necrosis | mdpi.com |
Benzofuran derivatives can modulate oxidative stress within cancer cells, often exhibiting pro-oxidative activity that contributes to their cytotoxic effects. mdpi.comnih.gov Cancer cells typically have higher levels of reactive oxygen species (ROS) compared to normal cells, and further increasing this oxidative stress can push them past a threshold, leading to cell death. researchgate.netmdpi.com
Certain halogenated 3-methylbenzofuran derivatives have been shown to increase ROS generation in liver (HepG2) and lung (A549) cancer cells. nih.gov This accumulation of ROS can damage cellular components like lipids, proteins, and DNA, ultimately triggering apoptotic pathways. mdpi.com For example, the benzofuran derivative Moracin N was found to cause ROS accumulation in lung cancer cells, which consequently led to apoptosis and autophagy. nih.gov One study found that a methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivative exhibited stronger pro-oxidative and pro-apoptotic properties compared to its chlorinated analog, indicating that the specific substitutions on the benzofuran ring influence its ability to modulate ROS levels. mdpi.comnih.gov This ability to selectively increase oxidative stress in cancer cells represents a promising strategy for anticancer therapy. researchgate.net
The anticancer potential of 3-methylbenzofuran derivatives has been validated in both in vitro (cell-based) and in vivo (animal model) studies. nih.govrsc.org In vitro assays using panels of human cancer cell lines consistently demonstrate the potent cytotoxic and antiproliferative activities of these compounds. nih.govnih.gov
Promising candidates from in vitro screening are often advanced to in vivo models to assess their efficacy in a more complex biological system. For example, a small-molecule benzofuran derivative, identified as an Aurora B kinase inhibitor, demonstrated growth suppression of liver cancer QGY-7401 xenograft tumors in nude mice. nih.gov This in vivo effect was accompanied by the inhibition of a key biomarker, confirming the compound's mechanism of action in a living model. nih.gov Similarly, another study reported that a benzofuran derivative effectively inhibited the growth of H460 lung cancer cells in vivo without causing significant side effects, highlighting its potential as a lead structure for drug development. nih.gov These studies are crucial for bridging the gap between laboratory findings and potential clinical applications, providing evidence that the efficacy observed in cell cultures can translate to a reduction in tumor growth in animal models. nih.govrsc.org
Antimicrobial and Antifungal Investigations
In addition to their anticancer properties, benzofuran derivatives have been investigated for their potential as antimicrobial and antifungal agents. mdpi.comnih.govnih.gov The core benzofuran structure is found in various natural products with antimicrobial activity, and synthetic derivatives have been developed to explore this potential further. nih.govnih.gov
Derivatives of 3-benzofurancarboxylic acid have shown notable activity against Gram-positive bacteria. nih.gov The introduction of halogen atoms into the benzofuran structure appears to be a key factor in conferring antimicrobial properties. nih.gov
In one study, halogen derivatives of 6-acetyl-5-hydroxy-2-methyl-3-benzofurancarboxylic acid were tested against a selection of Gram-positive cocci. nih.gov Compounds in which two hydrogens of an acetyl group were substituted by halogens were active, whereas unsubstituted esters and mono-halogenated derivatives were inactive. nih.gov Specifically, certain chloro- and bromo-derivatives showed antimicrobial activity against Gram-positive bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 50 to 200 μg/mL. nih.gov Other research has also identified benzofuran derivatives with moderate to good activity against Staphylococcus aureus, a common Gram-positive pathogen. nih.govmdpi.com
Table 3: Efficacy of Selected Benzofuran Derivatives Against Gram-Positive Bacteria
| Derivative Type | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Halogenated 3-benzofurancarboxylic acid derivative (III) | Gram-positive cocci | 50 - 200 µg/mL | nih.gov |
| Halogenated 3-benzofurancarboxylic acid derivative (IV) | Gram-positive cocci | 50 - 200 µg/mL | nih.gov |
| Halogenated 3-benzofurancarboxylic acid derivative (VI) | Gram-positive cocci | 50 - 200 µg/mL | nih.gov |
| Benzofuran derivative (1) | Staphylococcus aureus | 12.5 µg/mL | mdpi.com |
| Benzofuran derivative (2) | Staphylococcus aureus | 25 µg/mL | mdpi.com |
Activity Against Gram-Negative Rods
Derivatives of the benzofuran scaffold have demonstrated notable efficacy against Gram-negative bacteria. In various studies, these compounds have been synthesized and evaluated for their antibacterial properties against challenging pathogens. For instance, a series of benzofuran-triazine hybrids were assessed for their activity against strains such as Salmonella enteritidis and Escherichia coli. nih.gov One particular compound from this series, designated 8e, exhibited a minimum inhibitory concentration (MIC) of 32 μg/mL against both E. coli and S. enteritidis. nih.gov
Further research has consistently pointed to the potential of benzofuran derivatives in combating Gram-negative bacteria. researchgate.net Some studies have indicated that the inhibitory action of certain benzofuran series is more pronounced against Gram-negative than Gram-positive bacteria. nih.gov The scope of this activity includes pathogens like Pseudomonas aeruginosa, a high-priority opportunistic pathogen known for causing nosocomial infections. ijpbs.comresearchgate.net In comparative studies, certain biphenyl (B1667301) and dibenzofuran (B1670420) derivatives have shown inhibitory effects comparable to the standard antibiotic ciprofloxacin (B1669076) against carbapenem-resistant Acinetobacter baumannii. nih.gov
| Compound Class | Bacterial Strain | Activity (MIC) | Source |
|---|---|---|---|
| Benzofuran-triazine hybrid (8e) | Escherichia coli | 32 μg/mL | nih.gov |
| Benzofuran-triazine hybrid (8e) | Salmonella enteritidis | 32 μg/mL | nih.gov |
| Benzofuran amide derivatives (6a, 6b, 6f) | Gram-negative bacteria | As low as 6.25 µg/ml | jopcr.com |
Antifungal Efficacy Against Yeasts and Fungi
The antifungal potential of benzofuran derivatives, particularly benzofuran-5-ols, has been a significant area of investigation. nih.govresearchgate.net Research has demonstrated that these compounds possess in vitro activity against a range of pathogenic yeasts and fungi, including various species of Candida, Aspergillus, and Cryptococcus neoformans. researchgate.net
Specific derivatives have shown promising levels of antifungal action. For example, certain benzofuran amide derivatives were found to have MICs as low as 6.25 µg/ml against fungal pathogens. jopcr.com In a study of compounds isolated from the marine-derived fungus Penicillium crustosum, a benzofuran derivative labeled as compound 6 displayed activity against Penicillium italicum, Fusarium oxysporum, and Colletotrichum musae, with MIC values ranging from 12.5 to 25 μg/mL. mdpi.com Furthermore, halogenated derivatives of 6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid have exhibited antifungal properties against Candida strains. nih.gov While many derivatives show notable activity against Candida albicans, their efficacy against other fungi, such as Aspergillus niger, can be variable. nih.gov
| Compound Class/Name | Fungal Strain | Activity (MIC) | Source |
|---|---|---|---|
| Benzofuran amide derivatives | Various Fungi | As low as 6.25 µg/ml | jopcr.com |
| Compound 6 (from P. crustosum) | Penicillium italicum | 12.5 μg/mL | mdpi.com |
| Compound 6 (from P. crustosum) | Fusarium oxysporum | 12.5-25 μg/mL | mdpi.com |
| Compound 6 (from P. crustosum) | Colletotrichum musae | 12.5-25 μg/mL | mdpi.com |
| Halogenated 3-benzofurancarboxylic acid derivatives | Candida strains | Active | nih.gov |
| Benzofuran-triazole hybrids | Candida zeylanoides | Active at 64 μg·mL−1 | mdpi.com |
Synergistic Effects with Established Antifungal Agents
The strategy of combining novel compounds with existing antifungal drugs to enhance efficacy is an area of active research. For benzofuran derivatives, evidence of such synergistic potential exists. A notable example involves amiodarone, a complex benzofuran derivative, which has been used successfully in combination with itraconazole. mdpi.com This approach highlights the potential for benzofuran-based structures to work in concert with established antifungal agents, potentially leading to more effective treatment regimens.
Anti-inflammatory and Immunomodulatory Studies
The benzofuran nucleus is a key structural feature in a variety of compounds investigated for their anti-inflammatory properties. These studies have explored different mechanisms of action, including enzyme inhibition and the modulation of inflammatory signaling pathways.
5-Lipoxygenase Inhibition
A significant mechanism for the anti-inflammatory action of certain benzofuran derivatives is the inhibition of 5-lipoxygenase (5-LOX). This enzyme is critical in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. A series of 2-(phenylmethyl)-4-hydroxy-3,5-dialkylbenzofurans were identified as potent inhibitors of 5-LOX, with IC50 values (the concentration required to inhibit enzyme activity by 50%) ranging from 7 to 100 nM. nih.gov
Specific compounds have demonstrated particularly high potency. L-656,224, a 2-[(4'-methoxyphenyl)methyl]-4-hydroxy-3-methyl-5-propyl-7-chlorobenzofuran, potently inhibited leukotriene biosynthesis in human leukocytes with an IC50 of 11 nM. nih.gov Another compound, L-651,896, a dihydro-benzofuranol derivative, inhibited 5-LOX from rat basophilic leukemia cells with an IC50 of 0.1 µM. nih.gov Furthermore, a series of 2-substituted benzofuran hydroxamic acids were also found to be potent 5-LOX inhibitors, with some derivatives showing IC50 values as low as 40 nM. nih.gov
| Compound/Class | Assay | Activity (IC50) | Source |
|---|---|---|---|
| 2-(Phenylmethyl)-4-hydroxy-3,5-dialkylbenzofurans | LTB4 production (human PMNs) | 7 to 100 nM | nih.gov |
| L-656,224 | Leukotriene biosynthesis (human leukocytes) | 11 nM | nih.gov |
| L-651,896 | 5-LOX (rat basophilic leukemia cells) | 0.1 µM | nih.gov |
| 2-Substituted benzofuran hydroxamic acids | 5-LOX inhibition | As low as 40 nM | nih.gov |
Reduction of Pro-inflammatory Mediators (e.g., Interleukin-6)
Beyond direct enzyme inhibition, benzofuran derivatives have been shown to modulate the production of key pro-inflammatory cytokines. Interleukin-6 (IL-6) is a pleiotropic cytokine with a central role in inflammation. Studies have shown that certain benzofuran-based compounds can effectively reduce its levels. A piperazine (B1678402)/benzofuran hybrid compound, 5d, was observed to down-regulate the secretion of IL-6, alongside other mediators like TNF-α, in lipopolysaccharide (LPS)-stimulated macrophage cell lines. nih.govmdpi.com The same study found that this compound also reduced the expression of IL-6 in both serum and tissues in an in vivo model. nih.govmdpi.com Other research has corroborated that different benzofuran derivatives can decrease the secretion of IL-6 in various cancer cell lines. researchgate.net
Oral Activity in Pain and Inflammatory Models
The therapeutic potential of an anti-inflammatory agent is often demonstrated through its efficacy in in vivo models of inflammation and pain following oral administration. Several benzofuran derivatives have shown significant activity in such preclinical models. The 5-LOX inhibitor L-656,224 was reported to be orally active in multiple animal models. nih.gov
The carrageenan-induced paw edema model in rats is a standard assay for evaluating acute anti-inflammatory activity. In this model, iodobenzofuran derivatives 2b and 2c demonstrated higher rates of edema inhibition than the reference drug, diclofenac. nih.gov Similarly, a benzofuran amide derivative, compound 6b, produced a 71.10% inhibition of paw edema at the 2-hour time point. jopcr.com Another potent derivative, N-hydroxy-N-[1-(2-phenyl-5-benzofurananyl)ethyl]urea (compound 20), was identified as having an in vivo ED50 (the dose effective in 50% of the population) of 10.3 mg/kg. nih.gov
| Compound/Class | Model | Observed Effect | Source |
|---|---|---|---|
| L-656,224 | Various in vivo models | Orally active | nih.gov |
| Iodobenzofuran derivatives (2b, 2c) | Carrageenan-induced paw edema (rat) | Higher inhibition than diclofenac | nih.gov |
| Benzofuran amide derivative (6b) | Carrageenan-induced paw edema (rat) | 71.10% inhibition at 2h | jopcr.com |
| N-hydroxy-N-[1-(2-phenyl-5-benzofurananyl)ethyl]urea (20) | In vivo 5-LOX inhibition | ED50 = 10.3 mg/kg | nih.gov |
Neuropharmacological and Neuroprotective Assessments
Derivatives of the benzofuran core have demonstrated notable potential in the context of neurological disorders, exhibiting both neuroprotective effects and specific interactions with key receptors in the central nervous system.
Potential in Neurodegenerative Conditions
The structural framework of benzofuran is a key pharmacophore in the development of agents for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. scilit.comrsc.org Research has highlighted the neuroprotective capabilities of various derivatives, which can counteract cellular damage pathways implicated in these conditions.
In models of Parkinson's disease, a benzofuran derivative, 2-(5-methyl-1-benzofuran-3-yl)-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl) acetamide (B32628) (MBPTA), has been identified as a novel Rho-associated protein kinase (ROCK) inhibitor. This compound demonstrated significant protective effects against damage induced by the neurotoxin MPP+ in SH-SY5Y neuroblastoma cells. The study found that MBPTA suppressed cell death by inhibiting the generation of reactive oxygen species (ROS) and nitric oxide (NO), and by activating the PI3K/Akt survival signaling pathway. Structural comparisons suggested that the benzofuran moiety is crucial for the anti-oxidative stress action. taylorandfrancis.com
For Alzheimer's disease, benzofuran-based compounds are considered significant contributors to the development of new therapeutic agents. nih.gov Three benzofuran-type stilbenes, moracin O, R, and P, showed significant neuroprotective activity against glutamate-induced cell death in SK-N-SH cells, a common model for studying neurotoxicity. The mechanism for this neuroprotection may be linked to the modulation of metabotropic glutamate (B1630785) receptor 1 (mGluR1).
| Compound | Target/Model | Observed Effect | Reference |
|---|---|---|---|
| 2-(5-methyl-1-benzofuran-3-yl)-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl) acetamide (MBPTA) | MPP+-induced damage in SH-SY5Y cells (Parkinson's model) | Inhibited ROS/NO generation, activated PI3K/Akt signaling, suppressed cell death. | taylorandfrancis.com |
| Moracin O and P | Glutamate-induced neurotoxicity in SK-N-SH cells | Significant protection against glutamate-induced cell death. | |
| Moracin R | Glutamate-induced neurotoxicity in SK-N-SH cells | Significant protection against glutamate-induced cell death. |
Receptor Binding and Selectivity Profiles (e.g., 5-HT2A, nAChRs)
Benzofuran derivatives have been synthesized and evaluated for their binding affinity and selectivity towards various neurotransmitter receptors, including serotonin (B10506) (5-HT) and nicotinic acetylcholine (B1216132) receptors (nAChRs).
5-HT2A Receptor: The 5-hydroxytryptamine 2A (5-HT2A) receptor is a key target for treating psychiatric disorders. Pharmacological studies of psychoactive benzofurans, such as 5-APB and 6-APB, have shown that these compounds act as partial agonists at the 5-HT2A receptor. This interaction is believed to contribute to their specific psychoactive properties, which are similar to those of MDMA.
Nicotinic Acetylcholine Receptors (nAChRs): These receptors are involved in various cognitive functions and are therapeutic targets for neurological disorders. A series of racemic benzofurans bearing an N-methyl-2-pyrrolidinyl residue at different positions has been synthesized and tested for affinity at the α4β2 and α3β4 nAChR subtypes. Research has found that hydroxylation at specific positions on the benzene (B151609) ring of the benzofuran scaffold can lead to high affinity for the α4β2 nAChR and selectivity over the α3β4 subtype.
| Compound Class | Receptor Target | Binding/Activity Profile | Reference |
|---|---|---|---|
| Psychoactive aminoalkylbenzofurans (e.g., 5-APB, 6-APB) | 5-HT2A | Partial agonists. | |
| Pyrrolidinyl benzofurans | α4β2 and α3β4 nAChRs | Hydroxylation on the benzene ring results in high α4β2 nAChR affinity and selectivity over α3β4 nAChRs. |
Other Emerging Pharmacological Activities
Beyond neuropharmacology, the benzofuran scaffold has been investigated for a variety of other potential therapeutic applications.
Antihypertensive Properties
Benzofuran derivatives have been identified as having potential effectiveness in managing chronic diseases like hypertension. scilit.comresearchgate.net One study described the synthesis of aminoalkanol ethers of 2-acetyl-7-hydroxy-6-methoxy-3-methylbenzofuran. Several of these compounds were found to exert hypotensive (blood pressure lowering) effects, indicating their potential as antihypertensive agents. nih.gov This activity is linked to their potential to act as beta-adrenolytic agents. nih.gov
Anticoagulant Potential
While some reviews of the broad pharmacological activities of the benzofuran class mention potential anticoagulant effects, specific research data from dedicated studies on the anticoagulant or antiplatelet activity of 3-Methyl-5-benzofuranol derivatives is not extensively available in the reviewed literature. researchgate.net This indicates an area where further investigation may be warranted.
Mechanism of Action Elucidation
Molecular Target Identification and Validation
The precise molecular targets of 3-Methyl-5-benzofuranol are not well-defined in current scientific literature. While the benzofuran (B130515) scaffold is present in many biologically active compounds, specific binding and interaction studies for the 3-methyl-5-hydroxy substituted variant are not available.
Tubulin Binding and Microtubule Dynamics Modulation
There is no direct scientific evidence to suggest that this compound binds to tubulin or modulates microtubule dynamics. Studies on other, more complex benzofuran derivatives have shown that this class of compounds can act as inhibitors of tubulin polymerization. For example, a compound identified as 2-(3',4',5'-trimethoxybenzoyl)-3-methyl-6-ethoxy-benzo[b]furan has been shown to interact with the colchicine (B1669291) binding site on tubulin and inhibit cancer cell growth. nih.govresearchgate.net However, these findings cannot be directly extrapolated to this compound, as structural differences can lead to vastly different biological activities.
Enzyme Inhibition Studies (e.g., 5-Lipoxygenase)
The potential of this compound as an enzyme inhibitor, specifically of enzymes like 5-Lipoxygenase (5-LOX), has not been specifically reported. The 2,3-dihydro-5-benzofuranol ring system has been used as a template for designing antioxidant-based inhibitors of leukotriene biosynthesis, which involves the 5-LOX pathway. nih.gov Additionally, a series of 2-substituted 5-benzofuran hydroxamic acids were found to be potent inhibitors of 5-lipoxygenase. nih.gov However, no studies have specifically evaluated the inhibitory activity of this compound itself.
Receptor Interaction and Ligand Binding Characterization
Specific receptor interaction and ligand binding profiles for this compound are not available in the public domain. Research into related structures, such as 2,3-dihydro-1-benzofuran derivatives, has identified them as potent and selective agonists for the cannabinoid receptor 2 (CB2). nih.gov This highlights the potential for the benzofuran scaffold to interact with specific receptors, but provides no direct information on this compound.
DNA/RNA Interaction Studies
There is currently no published research that has investigated the potential for this compound to interact with DNA or RNA.
Cellular Pathway Interrogation
The effects of this compound on specific cellular pathways are not documented.
Reactive Oxygen Species Generation and Oxidative Stress Induction
No studies have specifically demonstrated that this compound induces the generation of reactive oxygen species (ROS) or causes oxidative stress. In contrast, some research on related compounds suggests that the benzofuran moiety may be associated with anti-oxidative stress actions. nih.govresearchgate.net For instance, certain psychotropic benzofuran derivatives have been shown to cause cytotoxicity through mitochondrial failure and oxidative stress, but these are structurally distinct from this compound. nih.gov The antioxidant potential of the related 2,3-dihydro-5-benzofuranol structure has also been noted. nih.gov
Apoptotic Pathway Activation
The induction of apoptosis is a key mechanism by which various benzofuran derivatives exhibit their cytotoxic effects against cancer cells. This programmed cell death is often mediated through the activation of a cascade of cysteine-aspartic proteases known as caspases.
Caspase Activation:
Several studies on benzofuran derivatives structurally related to this compound have demonstrated their ability to trigger caspase-dependent apoptosis. For instance, a novel synthetic benzofuran derivative, BL-038, was shown to induce apoptosis in human chondrosarcoma cells through the activation of caspase-3 and caspase-9. mdpi.com The cleavage of these caspases from their inactive pro-forms into their active forms initiates a cascade of events leading to the execution of apoptosis. mdpi.com
Similarly, research on 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-5-amino-6-methoxybenzo[b]furan (compound 3h), which shares the 3-methyl-benzofuran core, revealed that it induces apoptosis by activating caspase-3, -8, and -9. nih.gov This activation was also associated with the release of cytochrome c from the mitochondria, a key event in the intrinsic apoptotic pathway. nih.gov Further evidence comes from studies on halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, where a significant increase in caspase-3/7 activity was observed in cancer cell lines, indicating a caspase-dependent apoptotic mechanism. mdpi.com
The activation of initiator caspases (like caspase-8 and -9) and executioner caspases (like caspase-3) by these benzofuran analogues suggests that this compound may also initiate apoptosis through similar pathways. The process generally involves the cleavage of poly(ADP-ribose) polymerase (PARP), a substrate of activated caspase-3, which is a hallmark of apoptosis. nih.gov
Annexin V-FITC Analysis:
Annexin V-FITC analysis is a common method used to detect early-stage apoptosis. This technique identifies the externalization of phosphatidylserine (B164497) (PS) on the outer leaflet of the cell membrane, a key indicator of apoptotic cells. In studies involving benzofuran derivatives, an increase in Annexin V-positive cells was observed after treatment, confirming the induction of apoptosis. mdpi.com This finding, in conjunction with caspase activation data, provides strong evidence for the pro-apoptotic activity of the benzofuran scaffold. mdpi.com
| Compound | Cell Line | Observed Effect | Reference |
| 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-5-amino-6-methoxybenzo[b]furan (3h) | HL-60, U937 | Activation of caspase-3, -8, and -9; Cytochrome c release | nih.gov |
| Halogenated methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate derivatives (7 and 8) | HepG2, A549 | Increased caspase-3/7 activity; Increase in Annexin V positive cells | mdpi.com |
| BL-038 (a benzofuran derivative) | Human chondrosarcoma cells | Increased levels of cleaved-PARP, caspase-3, and caspase-9 | mdpi.com |
Inflammatory Cascade Modulation
In addition to their pro-apoptotic effects, benzofuran derivatives have been shown to modulate inflammatory pathways. Chronic inflammation is a key factor in the development and progression of various diseases, including cancer.
Research has indicated that certain benzofuran derivatives can interfere with key inflammatory signaling pathways. For example, a synthetic derivative of benzofuran lignan (B3055560), known as Benfur, was found to inhibit endotoxin-induced activation of nuclear factor κB (NF-κB). researchgate.net NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.
| Compound | Cell Line/System | Observed Effect | Reference |
| Benfur (a benzofuran lignan derivative) | p53-positive and -negative cells | Inhibition of endotoxin-induced NF-κB activation | researchgate.net |
| Halogenated methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate derivatives (7 and 8) | HepG2 | Inhibition of IL-6 production | mdpi.com |
Structure-Mechanism Correlation Analysis
The biological activity of this compound is not solely dependent on its core benzofuran structure but is also significantly influenced by its substituent groups. Understanding the relationship between the compound's structure and its mechanism of action is fundamental for the design of more potent and selective analogues.
Role of Substituents in Target Binding Affinity
The nature and position of substituents on the benzofuran ring can dramatically alter the compound's interaction with its biological targets. Structure-activity relationship (SAR) studies on various benzofuran derivatives have provided insights into the importance of these molecular features.
For instance, the introduction of halogen atoms, such as bromine, chlorine, or fluorine, into the benzofuran ring has been shown to significantly enhance anticancer activities. nih.gov This increased potency is likely due to the ability of halogens to form "halogen bonds," which are attractive interactions between the electrophilic halogen and nucleophilic sites on a target molecule, thereby improving binding affinity. nih.gov The position of the halogen is also critical, indicating that specific interactions with the target's binding pocket are at play. nih.gov
A docking study of a series of novel benzofuran derivatives with the estrogen receptor α (ERα) highlighted the potential for these compounds to act as inhibitors of this receptor. nih.gov The study also summarized preliminary structure-activity relationships, reinforcing the idea that the benzofuran scaffold is a promising starting point for the development of targeted therapies. nih.gov While direct studies on this compound are limited, the presence of the methyl group at the 3-position and the hydroxyl group at the 5-position are expected to influence its electronic properties and steric profile, which in turn would affect its binding affinity to specific biological targets. The hydroxyl group, in particular, can act as both a hydrogen bond donor and acceptor, potentially forming crucial interactions within a target's binding site.
Stereochemical Requirements for Efficacy
Stereochemistry plays a pivotal role in the biological activity of many chiral natural products and their synthetic derivatives. mdpi.comresearchgate.net The specific three-dimensional arrangement of atoms in a molecule can determine its ability to bind to a biological target, as enzymes and receptors are often highly stereoselective.
In the case of this compound, the molecule itself is achiral, meaning it does not have a non-superimposable mirror image and therefore does not exist as enantiomers. As a result, the concept of stereochemical requirements for efficacy in terms of enantioselectivity is not directly applicable to this specific compound.
However, it is important to note that for chiral derivatives of benzofuran, stereochemistry can be a critical determinant of their biological activity. Studies on other chiral heterocyclic compounds have demonstrated that different enantiomers can exhibit significantly different potencies and even different pharmacological effects. mdpi.comresearchgate.net This is often attributed to the stereoselective interactions with their biological targets, where only one enantiomer can fit correctly into the binding site to elicit the desired response. While not directly relevant to this compound, this principle is a crucial consideration in the design and development of new, potentially chiral, derivatives based on the benzofuran scaffold.
Structure Activity Relationship Sar Studies of 3 Methyl 5 Benzofuranol Derivatives
Substituent Influence on Biological Efficacy
The introduction of halogen atoms, such as bromine, chlorine, and fluorine, into the benzofuran (B130515) structure is a well-established strategy for enhancing biological activity. nih.govmdpi.com Research indicates that adding halogens to alkyl or alkoxy substituents can significantly increase the cytotoxicity of these compounds compared to their non-halogenated parent molecules. nih.govresearchgate.net The position of the halogen is a critical factor determining the compound's potency and selectivity. researchgate.netnih.gov
For instance, a derivative of 1,1'-(5,6-dimethoxy-3-methyl-1-benzofuran-2,7-diyl)diethanone, which features a bromine atom attached to the methyl group at the C-3 position, demonstrated remarkable and selective cytotoxic activity. nih.gov It was highly toxic to human chronic leukemia (K562) and acute leukemia (HL60) cells, with IC50 values of 5 µM and 0.1 µM, respectively, while showing no cytotoxicity toward normal human umbilical vein endothelial cells (HUVEC). nih.govnih.gov This highlights the therapeutic potential of targeting specific positions for halogenation.
In the context of antimicrobial activity, halogenation also plays a pivotal role. Studies on derivatives of 6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid revealed that the introduction of a halogen is necessary for microbiological activity, as the unsubstituted esters were inactive. nih.gov Specifically, derivatives where two hydrogens on an acetyl group were substituted by halogens were active against Gram-positive cocci, whereas monosubstituted versions were not. nih.gov Furthermore, derivatives containing a halogen on the aromatic ring of the benzofuran structure exhibited antifungal activity against Candida strains. nih.gov
Table 1: Cytotoxicity of a Halogenated Benzofuran Derivative An interactive data table showing the IC50 values of 1,1'-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone against various cell lines.
| Cell Line | Type | IC50 (µM) | Source(s) |
|---|---|---|---|
| K562 | Chronic Leukemia | 5 | nih.gov, nih.gov |
| HL60 | Acute Leukemia | 0.1 | nih.gov, nih.gov |
| HeLa | Cervical Cancer | No Cytotoxicity | nih.gov |
The electronic properties of substituents can significantly influence how a molecule interacts with its biological target. In certain benzofuran derivatives designed as cannabinoid receptor 2 (CB2) agonists, substitutions on a phenyl ring that faces an aromatic pocket within the receptor are critical. nih.gov The introduction of a hydroxyl group (an electron-donating group) at the C-6 position of some benzofuran derivatives has been shown to confer excellent antibacterial activities. nih.gov This suggests that electron-donating groups can enhance binding interactions within the active site of target proteins, thereby improving biological efficacy.
The size and steric profile of a substituent can affect a molecule's selectivity and activity. The introduction of bulky groups can lead to steric clashes with amino acid residues in the target's binding pocket, resulting in a complete loss of functional activity. nih.gov For example, in a series of CB2 receptor agonists, replacing a smaller group with a bulky 1-naphthyl moiety at the R1 position caused steric hindrance that abolished the compound's activity. nih.gov This principle is fundamental in drug design, where optimizing substituent size is key to ensuring a precise fit with the intended target and avoiding interactions with other receptors that could lead to off-target effects.
The hybridization of the benzofuran scaffold with a piperazine (B1678402) moiety has been a successful strategy for developing novel inhibitors of cyclin-dependent kinase 2 (CDK2), a target in cancer therapy. nih.govnih.gov Several 3-(piperazinylmethyl)benzofuran derivatives showed potent CDK2 inhibitory activity, with IC50 values even lower than the reference standard, staurosporine. nih.govnih.gov These compounds also displayed promising antiproliferative activity against various cancer cell lines, including pancreatic, breast, and lung cancer, while showing non-significant cytotoxicity to normal cells. nih.gov
Furthermore, the addition of phenyl, 5-methylfuran-2-yl, and 4-methoxyphenyl (B3050149) groups at the C-2 position of the benzofuran core has been shown to result in good antibacterial activity, with Minimum Inhibitory Concentration (MIC) values comparable to control drugs. nih.gov
Table 2: CDK2 Inhibitory Activity of Selected 3-(Piperazinylmethyl)benzofuran Derivatives An interactive data table summarizing the IC50 values for CDK2 inhibition by novel benzofuran-piperazine hybrids.
| Compound | IC50 (nM) | Source(s) |
|---|---|---|
| 9h | 40.91 | nih.gov, nih.gov |
| 11d | 41.70 | nih.gov, nih.gov |
| 11e | 46.88 | nih.gov, nih.gov |
| 13c | 52.63 | nih.gov, nih.gov |
Pharmacophore Identification and Optimization
Identifying the key structural features responsible for a molecule's biological activity—the pharmacophore—is essential for optimizing its properties.
SAR studies on various benzofuran derivatives have consistently found that substitutions at the C-2 position are crucial for their cytotoxic activity. nih.gov The introduction of ester or various heterocyclic ring systems at this specific position plays a significant role in modulating the compound's anticancer properties. nih.gov These modifications can influence the molecule's ability to bind to its target and can also affect its selectivity toward cancer cells over normal, healthy cells, which is a critical consideration in the development of safer chemotherapeutic agents. nih.gov
Significance of Hydroxyl Group at C-6 for Biological Activity
The position of substituent groups on the benzofuran ring is a critical determinant of biological activity. Research has highlighted the particular importance of substitutions at the C-6 position. For instance, studies on a series of 3-methanone-6-substituted-benzofuran derivatives have demonstrated that the presence of a hydroxyl group at the C-6 position is essential for their antibacterial activity. nih.gov When this hydroxyl group was blocked or replaced, a significant reduction or complete loss of antibacterial efficacy was observed, indicating its crucial role in the compound's interaction with its biological target. nih.gov Furthermore, in the broader context of benzofuran derivatives, a methoxy (B1213986) group at the C-6 position has been shown to be more favorable for anticancer activity compared to a methoxy group at the C-7 position. mdpi.com Specifically, a derivative with a methyl group at C-3 and a methoxy group at C-6 showed 3–10 times higher activity than a similar compound with the methoxy group at C-7. mdpi.com This underscores the strategic importance of the C-6 position for functionalization in designing new benzofuran-based therapeutic agents.
Correlation of Molecular Features with Specific Pharmacological Profiles
The pharmacological profile of 3-methyl-benzofuranol derivatives is intricately linked to their molecular features, with specific substitutions correlating with distinct biological activities, particularly anticancer effects.
The introduction of halogen atoms, such as bromine, into the 3-methyl-benzofuran scaffold has been shown to significantly enhance cytotoxic potential. nih.govmdpi.com Bromoalkyl and bromoacetyl derivatives of benzofurans have demonstrated the highest cytotoxicity in some studies. nih.gov For example, a compound with a bromine atom attached to the methyl group at the 3-position exhibited remarkable cytotoxic activity against K562 and HL60 leukemia cell lines, with IC50 values of 5 µM and 0.1 µM, respectively. mdpi.comnih.gov
The nature and position of substituents on appended aryl rings also play a crucial role. In a series of amide derivatives of 3-methyl-benzofuran-2-carboxylic acid, a bromo-substituted analogue showed potent activity against both A549 lung cancer and MCF7 breast cancer cell lines, with IC50 values of 1.504 µM and 2.07 µM, respectively. tandfonline.com In another study of 3-methylbenzofuran (B1293835) derivatives, a compound bearing a para-methoxy group on a terminal phenyl ring displayed the highest antiproliferative activity against the A549 cell line, with an IC50 value of 1.48 µM. nih.gov
The condensation of 3-methyl-2-benzofuran carbohydrazide (B1668358) with various substituted benzaldehydes has yielded derivatives with significant anticancer activity. nih.gov The presence of phenol (B47542) and chlorine groups on these derivatives was found to improve their anticancer effects. nih.gov
| Compound Derivative Class | Key Molecular Feature | Cancer Cell Line | Biological Activity (IC₅₀) |
|---|---|---|---|
| 1-(3-(Bromomethyl)-1-benzofuran-2-yl)ethanone | Bromine on 3-methyl group | HL60 | 0.1 µM |
| 1-(3-(Bromomethyl)-1-benzofuran-2-yl)ethanone | Bromine on 3-methyl group | K562 | 5 µM |
| 3-Methyl-benzofuran-2-carboxylic acid amide | Bromo substituent | A549 | 1.504 µM |
| 3-Methyl-benzofuran-2-carboxylic acid amide | Bromo substituent | MCF7 | 2.07 µM |
| 3-Methylbenzofuran with p-methoxyphenyl | para-Methoxy group | A549 | 1.48 µM |
Stereochemical Determinants of Activity
Stereochemistry can play a pivotal role in the biological activity of chiral benzofuran derivatives. The spatial arrangement of atoms can significantly influence a molecule's ability to interact with its biological target. While research specifically on the stereochemistry of 3-Methyl-5-benzofuranol is limited, studies on structurally related chiral benzofuran derivatives provide valuable insights.
For instance, investigations into the enantiomers of novel benzofuran derivatives, such as 5-(2-methylaminobutyl)benzofuran (5-MABB) and 6-(2-methylaminobutyl)benzofuran (6-MABB), have revealed stereospecific differences in their activity as monoamine releasing agents. The S-isomers of these compounds were found to be efficacious releasing agents at serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT) transporters. In contrast, the R-isomers were efficacious releasers only at SERT, exhibiting reduced activity at NET and DAT. This demonstrates that the stereochemical configuration at the chiral center directly impacts the interaction with different monoamine transporters, leading to distinct pharmacological profiles for each enantiomer.
Hybrid Benzofuran Structures for Enhanced Biological Activities
To enhance the therapeutic potential and explore novel mechanisms of action, hybrid molecules incorporating the 3-methyl-benzofuran scaffold with other pharmacologically active moieties have been synthesized and evaluated. This approach aims to combine the biological activities of both parent structures or to create new activities through synergistic effects.
One such strategy involves the creation of isatin-benzofuran hybrids. For example, a hybrid of isatin (B1672199) and 3-methylbenzofuran was synthesized and investigated for its antiproliferative activity against HT29 and SW620 cancer cell lines. mdpi.com
Another approach involves linking the benzofuran core to a piperazine moiety. A series of 3-(piperazinylmethyl)benzofuran derivatives were identified as novel type II CDK2 inhibitors. tandfonline.com Within this series, a thiosemicarbazide (B42300) derivative with a meta-trifluoromethyl substituent showed potent inhibitory activity against CDK2, with an IC50 of 40.91 nM. tandfonline.com An acylhydrazone derivative with a meta-methoxyphenyl group from the same study exhibited potent cytotoxic activity against Panc-1, MCF-7, and A549 cancer cell lines, with IC50 values of 1.04 µM, 2.98 µM, and 1.71 µM, respectively. tandfonline.com
Furthermore, 3-(morpholinomethyl)benzofuran derivatives have demonstrated potent antiproliferative activity. nih.gov A derivative with a 3-methoxy group on the phenyl ring was found to be particularly potent against the NCI-H23 lung cancer cell line, with an IC50 of 0.49 µM, and also showed significant VEGFR-2 inhibitory activity (IC50 = 45.4 nM). nih.gov These findings highlight the potential of creating hybrid structures based on the 3-methyl-benzofuran core to develop potent and selective therapeutic agents.
| Hybrid Structure Type | Key Moiety | Biological Target/Activity | Potency (IC₅₀) |
|---|---|---|---|
| 3-(Piperazinylmethyl)benzofuran | m-Trifluoromethyl thiosemicarbazide | CDK2 Inhibition | 40.91 nM |
| 3-(Piperazinylmethyl)benzofuran | m-Methoxyphenyl acylhydrazone | Antiproliferative (Panc-1) | 1.04 µM |
| 3-(Piperazinylmethyl)benzofuran | m-Methoxyphenyl acylhydrazone | Antiproliferative (MCF-7) | 2.98 µM |
| 3-(Piperazinylmethyl)benzofuran | m-Methoxyphenyl acylhydrazone | Antiproliferative (A549) | 1.71 µM |
| 3-(Morpholinomethyl)benzofuran | 3-Methoxy group on phenyl ring | Antiproliferative (NCI-H23) | 0.49 µM |
| 3-(Morpholinomethyl)benzofuran | 3-Methoxy group on phenyl ring | VEGFR-2 Inhibition | 45.4 nM |
Toxicological Investigations and Safety Assessments of 3 Methyl 5 Benzofuranol Derivatives
In Vitro Toxicological Screening
In vitro methods provide the first tier of safety assessment, utilizing cell-based assays to investigate potential cellular toxicity, genotoxicity, and phototoxicity. These studies are crucial for identifying mechanisms of toxicity at the cellular level.
Cellular toxicity assays are fundamental in determining the potential of a chemical to cause cell damage or death. Studies on various benzofuran (B130515) derivatives have employed multiple assays to quantify their cytotoxic effects across a range of cell lines.
The cytotoxic potential of novel 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one derivatives was evaluated using the MTT assay on four cancer cell lines—chronic myelogenous leukemia (K562), prostate cancer (PC3), colorectal cancer (SW620), and human renal cell carcinoma (Caki-1)—as well as on normal human keratinocytes (HaCaT). nih.gov The results indicated that all tested benzofuran derivatives were not toxic to kidney cancer cells (Caki-1), but showed varying cytotoxic effects on other cell lines. nih.gov Notably, two compounds demonstrated selective action against K562 leukemia cells while showing no toxic effects on the normal HaCaT cells. nih.gov
In another study, 3-(piperazinylmethyl)benzofuran derivatives were assessed for their cytotoxic activity against pancreatic cancer (Panc-1), breast cancer (MCF-7), and lung carcinoma (A549) cell lines. nih.gov These compounds showed promising antiproliferative activity. nih.govcam.ac.uk Importantly, the most potent derivatives exhibited high IC₅₀ values when tested against the normal human lung fibroblast cell line (MRC-5), indicating a degree of selectivity for cancerous cells. nih.gov Similarly, studies on other 3-methylbenzofuran (B1293835) derivatives found them to be barely toxic to the non-tumerigenic human lung WI-38 cell line while exhibiting marked antiproliferative activity against lung cancer cell lines A549 and NCI-H23. nih.gov
The cytotoxic effects of psychotropic benzofuran derivatives, specifically N-methyl-5-(2-aminopropyl)benzofuran, have been studied in isolated rat hepatocytes. nih.gov This compound was found to cause concentration- and time-dependent cell death, accompanied by the depletion of cellular ATP. nih.gov Further investigation revealed that mitochondria are key targets for these benzofuran analogues, with their cytotoxicity being elicited through mitochondrial failure. nih.gov
| Derivative Type | Cell Line | Assay | Finding | Reference |
| 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-one | K562 (Leukemia) | MTT | Selective cytotoxicity | nih.gov |
| 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-one | HaCaT (Normal Keratinocytes) | MTT | No toxic effect | nih.gov |
| 3-(Piperazinylmethyl)benzofuran | Panc-1, MCF-7, A549 (Cancer) | Not Specified | Promising antiproliferative activity | nih.gov |
| 3-(Piperazinylmethyl)benzofuran | MRC-5 (Normal Lung Fibroblast) | Not Specified | High IC₅₀ (low toxicity) | nih.gov |
| 3-Methylbenzofuran | A549, NCI-H23 (Lung Cancer) | Not Specified | Marked antiproliferative activity | nih.gov |
| 3-Methylbenzofuran | WI-38 (Normal Lung) | Not Specified | Barely toxic | nih.gov |
| N-methyl-5-(2-aminopropyl)benzofuran | Rat Hepatocytes | Not Specified | Concentration-dependent cell death | nih.gov |
Genotoxicity assays are designed to detect direct or indirect damage to DNA caused by chemical compounds, which can lead to mutations and potentially cancer. The Ames test is a widely used method for this purpose. wikipedia.orgnih.gov This bacterial reverse mutation assay uses specific strains of Salmonella typhimurium that are unable to synthesize the amino acid histidine. wikipedia.org The test evaluates a chemical's ability to cause mutations that restore the gene function, allowing the bacteria to grow on a histidine-free medium. wikipedia.org A positive test indicates that the chemical is mutagenic. wikipedia.org
Studies on specific benzofuran derivatives have revealed genotoxic potential. Research on benzofuran dioxetanes and epoxides showed that while some alkyl-substituted derivatives have no significant mutagenic activity, heteroarene dioxetanes, including benzofuran dioxetanes, are strongly mutagenic in the S. typhimurium TA100 strain. nih.gov It is suggested that benzofuran epoxides, which can be generated from the dioxetanes, are the ultimate mutagens responsible for this activity, as they are highly mutagenic and form DNA adducts. nih.govuoi.gr
Another study investigated the genotoxic effects of l-[(benzofuran-2-yl)-phenylmethyl]-imidazole derivatives on the MCF-7 human breast cancer cell line using the Comet assay. nih.gov The results showed that these compounds induced DNA damage at low concentrations. nih.gov However, the study also found that this DNA damage was repairable by the cells over a 24-hour recovery period. nih.gov This suggests that while the compounds have genotoxic effects, the cells possess mechanisms to reverse the damage. nih.gov
| Derivative Type | Assay | Organism/Cell Line | Finding | Reference |
| Benzofuran dioxetanes | Ames Test | S. typhimurium TA100 | Strongly mutagenic | nih.gov |
| Benzofuran epoxides | Ames Test | S. typhimurium TA100 | Highly mutagenic; identified as ultimate mutagen | nih.govuoi.gr |
| l-[(benzofuran-2-yl)-phenylmethyl]-imidazoles | Comet Assay | MCF-7 (Human Breast Cancer) | Genotoxic effects observed, but DNA damage was repairable | nih.gov |
Phototoxicity is a chemically induced skin irritation that requires light exposure to manifest. europa.eu The standard and regulatory-accepted in vitro method for assessing this potential is the 3T3 Neutral Red Uptake (NRU) Phototoxicity Test, as described in OECD Test Guideline 432. europa.eucriver.comresearchgate.net
This assay utilizes an immortalized mouse fibroblast cell line, BALB/c 3T3. europa.euiivs.org The core principle is the comparison of a chemical's cytotoxicity in the presence versus the absence of a non-cytotoxic dose of simulated solar light (UVA). europa.euresearchgate.net Cells are incubated with various concentrations of the test substance. One set of plates is then exposed to UVA light, while a duplicate set is kept in the dark. iivs.org After a 24-hour incubation period, cell viability is measured by the uptake of Neutral Red, a vital dye that accumulates in the lysosomes of living cells. researchgate.net A significant difference in cytotoxicity between the irradiated and non-irradiated cells indicates a phototoxic potential. iivs.org While this test is a valuable tool for identifying phototoxic hazards, it is designed to assess cellular cytotoxicity and does not predict other light-induced adverse effects like photoallergy or photocarcinogenicity. europa.eunih.gov
In Vivo Safety Studies
Following in vitro screening, in vivo studies in animal models are conducted to understand the systemic effects of a compound, providing data on its behavior in a whole biological system.
Repeat-dose toxicity studies are designed to evaluate the adverse effects of a substance following prolonged or repeated exposure over a portion of an animal's lifespan. These studies are crucial for determining the no-observed-adverse-effect level (NOAEL), which is the highest dose at which no treatment-related adverse findings are observed. science.gov
The design of these studies involves administering the test substance, typically daily, to animals (commonly rodents or a non-rodent species like dogs) for periods such as 28 or 90 days. science.govnih.gov Dose selection is a critical aspect, with the highest dose aiming to induce some minimal, evident toxicity without causing severe suffering or death. nih.gov The study includes a control group and usually at least three dose levels to observe a dose-response relationship. science.gov
Throughout the study, animals are monitored for clinical signs of toxicity, changes in body weight, and food/water consumption. science.gov At the end of the study, comprehensive examinations are performed, including hematology, clinical biochemistry, and urinalysis. science.gov A full necropsy is conducted, and organ weights are recorded, followed by detailed histopathological examination of tissues. science.gov For example, a 4-week oral repeat-dose study of a plant extract in Beagle dogs identified a NOAEL of 100 mg/kg/day based on findings such as decreased weight gain and changes in serum biochemistry at higher doses. science.gov
Developmental and reproductive toxicity (DART) studies investigate the potential adverse effects of a substance on sexual function, fertility, and development. nih.govfda.gov These assessments are guided by internationally harmonized protocols, such as OECD Test Guidelines. nih.govoecd.orgfoodpackagingforum.org
The Prenatal Developmental Toxicity Study (OECD TG 414) is designed to assess effects on the pregnant female and the developing organism resulting from exposure during gestation. oecd.orgoecd.org The test substance is typically administered to pregnant animals (rats or rabbits are preferred species) from the time of implantation until the day before the scheduled caesarean section. nih.gov Researchers evaluate maternal parameters (e.g., clinical signs, body weight) and perform a detailed examination of the uterine contents. oecd.org Fetal evaluations include assessment of viability, body weight, and examination for external, visceral, and skeletal abnormalities. oecd.org In 2018, this guideline was updated to better detect endocrine-disrupting chemicals by including endpoints such as the anogenital distance. foodpackagingforum.org
The Reproduction/Developmental Toxicity Screening Test (OECD TG 421) provides initial information on the effects on male and female reproductive performance. nih.gov The substance is administered in graduated doses to groups of males and females for a minimum period before mating, during mating, and through gestation and early lactation for females. nih.gov This screening test evaluates endpoints such as gonadal function, mating behavior, conception rates, and the health and development of the offspring up to day 13 after birth. nih.gov It serves to identify chemicals that may need more extensive, multi-generational testing. nih.gov
Aquatic Ecotoxicity Assessments
This classification implies that the compound has the potential to cause significant harm to aquatic organisms and that its presence in water bodies may lead to long-term adverse effects on the ecosystem. The persistence and toxicity of the substance contribute to this classification. However, detailed and specific research findings from aquatic ecotoxicity studies, such as the median lethal concentration (LC50) or effective concentration (EC50) for representative aquatic species (e.g., fish, daphnids, algae), are not publicly available in the reviewed literature. The absence of such quantitative data prevents a more detailed risk assessment for aquatic environments.
Table 1: GHS Classification for Aquatic Ecotoxicity of 3-Methyl-5-benzofuranol
| Hazard Class | Hazard Statement | Description | Source |
|---|
Toxicokinetics and Metabolism Research
As of the current date, there is no available scientific literature detailing the toxicokinetics—absorption, distribution, metabolism, and excretion (ADME)—of this compound specifically. Research on the metabolic pathways of this particular compound has not been published.
While studies exist on the metabolism of other, more complex benzofuran derivatives, such as certain designer drugs or beta-adrenergic blocking agents, these findings are not directly applicable to this compound and are therefore outside the scope of this article. nih.govnih.gov The metabolism of benzofuran compounds can involve cytochrome P450 (CYP) enzymes, leading to various transformation products. nih.gov However, without specific research on this compound, any discussion of its metabolic fate would be speculative. Consequently, no data is available to populate a table on its metabolites or pharmacokinetic parameters.
Analytical and Computational Methodologies in 3 Methyl 5 Benzofuranol Research
Chromatographic and Spectroscopic Characterization Techniques
A combination of chromatographic separation and spectroscopic detection methods provides the empirical data necessary for the unequivocal identification and characterization of 3-Methyl-5-benzofuranol.
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of this compound, particularly in assessing the purity of synthesized batches. In synthetic chemistry, HPLC is employed to monitor the progress of reactions and to quantify the purity of the final product. For instance, a three-step, one-pot synthesis process utilizing morpholine, propionaldehyde, and p-benzoquinone reported the production of this compound with a purity of 99.4%, as determined by HPLC analysis. acs.org This high level of purity is essential for accurate subsequent spectroscopic analysis and biological testing.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like benzofuran (B130515) derivatives. researchgate.netmdpi.com The technique separates compounds based on their boiling points and interactions with the stationary phase of the chromatography column, after which the mass spectrometer fragments the molecules and detects them based on their mass-to-charge ratio. mdpi.com This provides a characteristic "fingerprint" for the compound. In the context of benzofuran research, GC-MS is critical for differentiating between positional isomers, which can have very similar properties but different biological activities. researchgate.net While extensive mass spectral data for this compound itself is not widely published, GC-MS is a standard method used for the analysis of its structural analogs and potential metabolites in various matrices. researchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of organic molecules, including this compound. vulcanchem.com Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques are used to map the precise arrangement of atoms within the molecule.
¹H NMR provides information about the chemical environment of hydrogen atoms, their connectivity, and stereochemistry. For this compound, the specific chemical shifts (δ) and coupling constants (J) of the protons confirm the substitution pattern on the benzofuran core. acs.org Similarly, ¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. nih.gov Advanced 2D NMR experiments, such as HSQC and HMBC, are often used with related benzofuran structures to correlate directly bonded carbon-hydrogen pairs and long-range C-H couplings, respectively, providing unambiguous assignment of all signals and confirming the final structure. dea.gov
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment | Source |
| 7.40 | s | - | 1H | Aromatic H | acs.org |
| 7.28 | d | 8.6 | 1H | Aromatic H | acs.org |
| 6.94 | d | 2.4 | 1H | Aromatic H | acs.org |
| 6.78 | dd | 8.6, 2.5 | 1H | Aromatic H | acs.org |
| 4.81 | s | - | 1H | Phenolic OH | acs.org |
| 2.25 | s | - | 3H | Methyl (CH₃) | acs.org |
| Spectra recorded in CDCl₃ at 400 MHz. |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and electronic properties of this compound.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of functional groups within a molecule. rsc.org For this compound, the IR spectrum would display distinctive absorption bands corresponding to the O-H stretch of the hydroxyl group, C-H stretches of the aromatic ring and methyl group, C=C stretching of the aromatic ring, and the C-O stretching vibrations of the furan (B31954) ring and the phenolic hydroxyl group. nih.gov This information is vital for confirming the presence of these key functional moieties.
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
| 3500-3200 | O-H stretch | Phenolic Hydroxyl |
| 3100-3000 | C-H stretch | Aromatic Ring |
| 2960-2850 | C-H stretch | Methyl Group |
| 1620-1580 | C=C stretch | Aromatic Ring |
| 1260-1000 | C-O stretch | Aryl Ether & Phenol (B47542) |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the electronic transitions within a molecule, particularly those involving conjugated π-systems. msu.edu The benzofuran ring system of this compound is a chromophore that absorbs UV light. The wavelength of maximum absorbance (λmax) and the molar absorptivity are characteristic of its electronic structure. The position and nature of substituents—in this case, the methyl and hydroxyl groups—can cause shifts in the absorption maxima, providing insights into the molecule's electronic properties. sci-hub.se
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for studying the metabolism of compounds like this compound in biological systems. nih.govijpras.com This technique couples the separation capabilities of HPLC with the high sensitivity and structural information provided by tandem mass spectrometry. nih.gov
In a typical workflow, a biological sample (such as liver microsomes incubated with the parent compound) is analyzed to separate potential metabolites. researchgate.netnih.gov The mass spectrometer then determines the accurate mass of these metabolites, allowing for the prediction of their elemental composition. researchgate.netnih.gov Subsequent fragmentation of these metabolite ions (MS/MS) produces a pattern that helps to elucidate their structure. researchgate.netnih.gov For benzofuran derivatives, common metabolic transformations include hydroxylation, demethylation, and conjugation. researchgate.netresearchgate.net LC-MS/MS allows researchers to identify these modifications and propose metabolic pathways. researchgate.netresearchgate.netnih.gov
In Silico Modeling and Predictive Tools
Computational chemistry provides powerful predictive tools that complement experimental research on this compound. These in silico methods can forecast molecular properties, spectroscopic data, and potential biological activities, thereby guiding experimental design.
Density Functional Theory (DFT): DFT calculations are used to model the electronic structure of molecules. This approach can predict geometric parameters, vibrational frequencies (correlating with IR spectra), and NMR chemical shifts. researchgate.net Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity and electronic transitions, which relate to its UV-Vis spectrum. researchgate.net
Molecular Docking and Pharmacophore Modeling: These computational techniques are employed to predict how a molecule like this compound might interact with biological macromolecules, such as enzymes or receptors. nih.govcam.ac.uk Molecular docking simulations can place the compound into the active site of a protein, estimate the binding affinity, and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions). nih.govcam.ac.uk This is particularly useful in drug discovery for identifying potential biological targets and designing more potent analogs. nih.gov
Molecular Docking Simulations for Target Binding
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is instrumental in predicting the binding mode and affinity of a small molecule (ligand), such as a benzofuran derivative, within the active site of a target protein.
Research on various benzofuran derivatives has successfully employed molecular docking to identify and optimize potential inhibitors for a range of biological targets. For instance, studies on 2-benzoyl-3-methylbenzofuran derivatives have used docking to explore their binding to the β-secretase (BACE-1) enzyme, a key target in Alzheimer's disease research. nih.gov These simulations revealed that the common structural moiety, 1-benzofuran-2-yl(phenyl)methanone (B188921) (BPM), fits well within the catalytic cleft of the enzyme. nih.gov Similarly, in the pursuit of novel cancer therapies, docking studies of benzofuran-1,2,3-triazole hybrids identified potential inhibitors of the epidermal growth factor receptor (EGFR). nih.gov The simulations showed that these compounds could form stable interactions within the receptor's active site. nih.gov The primary outcome of these studies is often a "docking score," which estimates the binding affinity, and a detailed visualization of the molecular interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-protein complex. nih.gov
Table 1: Molecular Docking of Benzofuran Derivatives| Compound Class | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Benzofuran-1,2,3-triazole hybrid (BENZ-0454) | EGFR (PDB: 4HJO) | -10.2 | Not Specified | nih.gov |
| Benzofuran-1,2,3-triazole hybrid (BENZ-0143) | EGFR (PDB: 4HJO) | -10.0 | Not Specified | nih.gov |
| 5-nitrobenzofuran derivative (M5n) | Not Specified Target | -10.4 | Not Specified | researchgate.net |
| 2-benzoylbenzofuran derivative (4m) | BACE-1 (PDB: 2ZJM) | Not Specified | Gln73, Lys107 | nih.gov |
| 2-benzoylbenzofuran derivative (4h) | BACE-1 (PDB: 2ZJM) | Not Specified | Gly230, Thr232 (water-mediated) | nih.gov |
Molecular Dynamics Simulations for Ligand-Receptor Interactions
Following molecular docking, molecular dynamics (MD) simulations are often performed to provide a more dynamic and realistic assessment of the ligand-receptor complex. scispace.com While docking provides a static snapshot of the binding pose, MD simulations model the movement of every atom in the system over time, typically on the nanosecond scale. scispace.com This allows researchers to assess the stability of the predicted binding pose and characterize the detailed energetic and conformational changes that occur upon ligand binding. scispace.com
Table 2: Molecular Dynamics Simulation of Benzofuran-Protein Complexes| Simulated Complex | Simulation Time | Key Findings | Reference |
|---|---|---|---|
| Compound 4m–β-secretase | Not Specified | Interactions with Asp32 and Gly230 remained consistent after 15.90 ns. The BPM moiety localized to S2' and S3' subpockets. | nih.gov |
| Benzofuran-1,2,3-triazole hybrids with EGFR | Not Specified | Compounds formed stable interactions with the active site of the receptor, indicating their potential as inhibitors. | nih.gov |
| Eg5–enastron analogue complex (Eg5-4a) | 100 ns | Receptor-ligand pairing demonstrated substantial stability after an initial 70 ns period. | scispace.com |
ADMET Prediction Software for Pharmacokinetic and Metabolic Profiling
A promising therapeutic candidate must not only bind its target effectively but also possess favorable pharmacokinetic properties. ADMET, which stands for Absorption, Distribution, Metabolism, Excretion, and Toxicity, refers to the suite of properties that determine the fate of a drug in the body. In silico ADMET prediction has become an indispensable tool in early-stage drug discovery to filter out compounds that are likely to fail in later clinical stages due to poor pharmacokinetics or toxicity. researchgate.net
Various software platforms, such as SwissADME and ProTox, are used to calculate these properties based on the chemical structure of a compound. researchgate.net For benzofuran derivatives, these tools have been used to assess drug-likeness and safety profiles. nih.gov For example, in-silico ADMET studies on benzofuran-1,2,3-triazole hybrids suggested that the compounds had good pharmacokinetic profiles, supporting their potential as therapeutic agents. nih.gov These predictive models evaluate parameters based on established rules like Lipinski's Rule of Five, which helps to assess oral bioavailability, as well as predicting properties like gastrointestinal absorption, blood-brain barrier permeability, and potential interactions with metabolic enzymes.
Table 3: Key ADMET Parameters Predicted for Drug Candidates| Parameter | Description | Importance in Drug Discovery |
|---|---|---|
| Lipinski's Rule of Five | A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans. | Helps predict poor absorption or permeation. |
| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule. | Correlates with drug transport properties, such as intestinal absorption and blood-brain barrier penetration. |
| Gastrointestinal (GI) Absorption | Predicts the likelihood of a compound being absorbed from the gut into the bloodstream. | Crucial for the efficacy of orally administered drugs. |
| Blood-Brain Barrier (BBB) Permeation | Predicts the ability of a compound to cross the BBB and enter the central nervous system. | Essential for drugs targeting the brain; undesirable for peripherally acting drugs. |
| CYP450 Inhibition | Predicts if a compound will inhibit key cytochrome P450 enzymes involved in drug metabolism. | Helps to foresee potential drug-drug interactions. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key physicochemical properties (descriptors) that influence activity, QSAR models can be used to predict the activity of newly designed compounds, thereby guiding the synthesis of more potent analogues. nih.gov
A 2D-QSAR study was successfully conducted on a series of newly synthesized benzofuran-based vasodilators. mdpi.com The goal was to understand the structural requirements for their vasodilatory activity. The resulting QSAR model showed a strong correlation between the chemical structures and their biological activity, as indicated by a high correlation coefficient (R² = 0.816). mdpi.com The model identified specific molecular descriptors, such as the surface-weighted charged partial negative-charged surface area (WNSA1) and the fractional hydrogen bonding acceptor ability (FHACA1), as being critical for the observed activity. mdpi.com Such models are statistically validated to ensure their predictive power and can significantly accelerate the drug optimization process by prioritizing the synthesis of compounds predicted to have the highest activity. nih.govmdpi.com
Table 4: Statistical Validation of a 2D-QSAR Model for Benzofuran-Based Vasodilators| Statistical Parameter | Value | Description |
|---|---|---|
| N | 24 | Number of compounds in the dataset. |
| R² | 0.816 | The correlation coefficient, indicating the goodness of fit of the model. |
| R²cvOO (LOO) | 0.731 | Leave-one-out cross-validation coefficient, indicating the predictive ability of the model. |
| F | 21.103 | Fisher test value, indicating the statistical significance of the model. |
| s² | 6.191 × 10⁻⁸ | Standard deviation of the regression. |
Natural Product Origin and Biosynthetic Pathways
Isolation of 3-Methyl-5-benzofuranol and Related Benzofurans from Natural Sources
Benzofuran (B130515) and its derivatives are secondary metabolites found in a wide array of natural sources, including both terrestrial and marine life. rsc.org While the specific compound this compound is not commonly reported as a direct isolate from natural sources, a vast number of structurally related benzofurans and their dihydro-analogues have been extracted and characterized from various plant families and marine organisms.
Higher plants are a prolific source of benzofuran compounds, with particular prevalence in certain families. nih.govrsc.org The family Asteraceae, for instance, has yielded a significant number of these compounds. nih.gov Research on the roots of Eupatorium heterophyllum has led to the isolation of numerous new benzofuran, oligomeric benzofuran, and dihydrobenzofuran derivatives. nih.govnih.govresearchgate.net Similarly, species of the genus Pericallis are known to contain benzofurans as major components. researchgate.net
The Rutaceae family is another important source. For example, two pairs of Z/E isomeric benzofuran enantiomers, Rutabenzofuran A and Rutabenzofuran B, were isolated from the water extract of the aerial parts of Ruta graveolens L. medcraveonline.com The roots of Zanthoxylum flavum, also belonging to Rutaceae, have yielded new benzofuran derivatives such as 6-methoxybenzofuran-5-propionylmethylester and 6,7-dimethoxybenzofuran-5-propionyl-methylester. mdpi.com
From the Liliaceae family, two new benzofuran derivatives, 2-(4'-hydroxybenzyl)-5,6-methylenedioxy-benzofuran and 2-(4'-hydroxybenzoyl)-5,6-methylenedioxy-benzofuran, were isolated from the fibrous roots of Liriope spicata var. prolifera. researchgate.net In the Cyperaceae family, three new benzodihydrofurans were isolated from the roots of Cyperus teneriffae. wikipedia.org A review of benzofuran sources confirms their wide distribution across these plant families. rsc.org
Table 1: Examples of Benzofuran Derivatives from Plant Families
| Family | Species | Isolated Compound Examples | Source |
| Asteraceae | Eupatorium heterophyllum | Oligomeric benzofurans, Dihydrobenzofurans | nih.gov |
| Rutaceae | Ruta graveolens L. | Rutabenzofuran A, Rutabenzofuran B | medcraveonline.com |
| Liliaceae | Liriope spicata var. prolifera | 2-(4'-hydroxybenzyl)-5,6-methylenedioxy-benzofuran | researchgate.net |
| Cyperaceae | Cyperus teneriffae | Benzodihydrofurans | wikipedia.org |
The marine environment, known for its unique biodiversity, is a valuable source of novel natural products, including benzofurans. nih.gov Marine-derived fungi, in particular, have been shown to produce a variety of benzofuran derivatives. rsc.org A chemical investigation of the marine-derived fungus Penicillium crustosum, isolated from a mangrove ecosystem, resulted in the characterization of four new benzofurans. nih.gov Another marine fungal strain, Talaromyces amestolkiae, obtained from the mangrove plant Kandelia obovata, was also found to produce two novel benzofuran compounds. rsc.org Furthermore, chlorinated benzofuran derivatives have been identified from the marine fungus Pseudallescheria boydii. researchgate.net These findings underscore that marine microorganisms are a promising frontier for the discovery of new benzofuran structures. nih.gov
The discovery of natural products like benzofurans can be guided by two distinct philosophical approaches: "compound-first" (phenotypic) and "microbe-first" (or organism-first).
The compound-first approach, often referred to as phenotypic screening, is an empirical method. researchgate.net It involves screening extracts or purified compounds from various natural sources against a biological system (e.g., cells, organisms) to observe a desired effect or phenotype, without prior knowledge of the specific molecular target. researchgate.net This target-agnostic strategy allows for the unbiased discovery of compounds with novel mechanisms of action. researchgate.net
Conversely, the microbe-first approach focuses on the producing organism itself. This strategy involves selecting and cultivating specific microorganisms based on their unique ecological niche, genomic potential, or known interactions with other organisms, with the hypothesis that they will produce novel or bioactive compounds. researchgate.net For instance, fungi from unique environments like mangroves are specifically targeted. nih.gov This functional, organism-based method aims to harness the biosynthetic capabilities of microbes to discover new chemistry. researchgate.net Both strategies are vital for comprehensively exploring nature's chemical diversity.
Biosynthetic Pathway Elucidation of Benzofuran Core
Understanding the biosynthetic pathway of the benzofuran core is essential for comprehending its natural production and for potential bioengineering applications. Isotopic labeling studies, particularly using carbon-13, have been instrumental in elucidating these pathways.
Research on root cultures of Tagetes patula (a member of the Asteraceae family) has provided significant insights into the formation of benzofuran derivatives like isoeuparin and (-)-4-hydroxytremetone. nih.gov These studies demonstrated that the benzofuran scaffold is assembled from precursors derived from two major metabolic pathways. The benzenoid ring portion of the molecule originates predominantly from the amino acid phenylalanine , which comes from the shikimate pathway. nih.gov This finding contrasts with a hypothetical polyketide-type biosynthesis from acetyl-CoA, which was shown not to be the primary route. nih.gov
Chemodiversity and Natural Product Discovery Methodologies
The structural or chemical diversity (chemodiversity) of benzofurans is vast, with thousands of natural compounds having been discovered and isolated. nih.gov This diversity makes them an attractive scaffold for drug discovery and development. rsc.org The wide range of biological activities exhibited by these compounds is a direct result of their varied chemical structures. nih.govrsc.org
The discovery of these natural products relies on a well-established methodological pipeline. The process begins with the collection and extraction of biological material, such as plants or microbial cultures. nih.govnih.gov The resulting crude extracts are then subjected to various chromatographic techniques for fractionation and purification to isolate individual compounds. nih.gov
Once a pure compound is obtained, its chemical structure is determined using extensive spectroscopic analysis. Key techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D) and mass spectrometry. nih.gov For compounds with stereocenters, techniques like X-ray crystallography and electronic circular dichroism (ECD) calculations are employed to determine the absolute configuration. nih.gov In recent years, computational approaches, collectively known as Computer-Aided Drug Design (CADD), have also been integrated into the discovery process to predict interactions and prioritize compounds with favorable pharmacological profiles, thereby streamlining the early phases of research. mdpi.com
Future Research Directions and Translational Perspectives
Development of Novel 3-Methyl-5-benzofuranol Analogs with Enhanced Potency and Selectivity
The development of novel analogs from a lead compound like this compound is a critical step in drug discovery, aiming to enhance therapeutic efficacy while minimizing off-target effects. Research on other benzofuran (B130515) derivatives provides a roadmap for how such enhancements in potency and selectivity can be achieved.
For instance, in the pursuit of novel diuretics, a study focused on 3-carboxy-2-methylbenzofuran analogs as pendrin inhibitors. nih.gov Starting with an initial hit with an IC50 of 4.1 μM, structure-activity relationship (SAR) studies involving 732 benzofuran analogs led to the identification of a significantly more potent inhibitor with an IC50 of approximately 0.5 μM. nih.gov This demonstrates the power of iterative chemical synthesis and biological testing in optimizing a lead structure. Selectivity is another key parameter, as evidenced by the finding that the optimized pendrin inhibitor showed minimal activity against related ion channels like SLC26A3, SLC26A6, and CFTR. nih.gov
Similarly, a hybridization strategy combining the benzofuran and piperazine (B1678402) moieties has yielded potent and selective type II CDK2 inhibitors. nih.gov This approach led to the discovery of compounds with IC50 values as low as 40.91 nM, which were more potent than the reference drug staurosporine. nih.gov These examples underscore the potential for developing highly potent and selective analogs of this compound by exploring various substitution patterns and hybrid structures.
Clinical Translation Potential of Promising Derivatives
The ultimate goal of developing novel bioactive compounds is their translation into clinical applications. The preclinical success of certain benzofuran derivatives suggests a tangible path toward clinical trials. A key indicator of translational potential is in vivo efficacy. For example, the potent benzofuran-based pendrin inhibitor, when administered to mice, potentiated the diuretic effect of furosemide (B1674285) by 45%. nih.gov Such successful animal studies are a prerequisite for advancing a compound to human clinical trials.
Furthermore, the development of selective 5-HT(1F) receptor agonists for the treatment of migraine offers another example of the clinical potential within the broader benzofuran class, although in this case, the core was a related pyrrolo[3,2-b]pyridine. nih.gov The identification of orally active compounds that show efficacy in animal models of disease, such as the neurogenic plasma protein extravasation model for migraine, is a critical step in the drug development pipeline. nih.gov For any promising this compound derivative, demonstrating in vivo efficacy and a favorable safety profile in relevant animal models will be paramount for its clinical translation.
Investigation of Unexplored Biological Activities
The benzofuran nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. While some activities are well-documented, there remains a vast, unexplored landscape of potential therapeutic applications for benzofuran derivatives, including this compound.
A comprehensive review of the biological activities of benzofurans reveals their potential as anti-inflammatory, analgesic, antidepressant, anticonvulsant, antitumor, anti-HIV, antidiabetic, and antitubercular agents. researchgate.net For example, certain benzofuran derivatives have shown promising antibacterial and antifungal activity. researchgate.net Given this broad spectrum of activity, it is plausible that this compound and its future analogs could exhibit novel biological effects. A systematic screening of these compounds against a diverse panel of biological targets could uncover unexpected therapeutic opportunities.
Addressing Research Gaps in Toxicological and Pharmacokinetic Profiles
A significant hurdle in the development of any new chemical entity is the thorough characterization of its toxicological and pharmacokinetic profiles. For this compound, there is a clear need to establish these fundamental safety and disposition parameters.
Information on the related compound, 2,3-benzofuran, highlights potential areas of concern that would need to be investigated for any new benzofuran derivative. Chronic oral exposure to 2,3-benzofuran has been shown to be carcinogenic in rats and mice, causing tumors in the kidney, lung, forestomach, and liver. cdc.gov It has also been shown to cause liver and kidney damage at moderate levels of exposure over time. cdc.gov The toxicity of 2,3-benzofuran may be linked to its metabolism by cytochrome P-450 oxygenases. cdc.gov Therefore, a comprehensive toxicological evaluation of this compound would need to include studies on its potential carcinogenicity, as well as its effects on the liver, kidneys, and other organ systems.
Pharmacokinetic studies, which encompass the absorption, distribution, metabolism, and excretion (ADME) of a compound, are equally critical. Understanding how this compound and its derivatives are processed by the body is essential for determining appropriate dosing regimens and predicting potential drug-drug interactions. Currently, there is a lack of specific pharmacokinetic data for this compound, representing a major research gap that must be addressed before it can be considered for further development.
Application of Advanced Computational Design in Drug Discovery Initiatives
Modern drug discovery heavily relies on advanced computational techniques to accelerate the identification and optimization of lead compounds. These in silico methods can be instrumental in guiding the synthesis of novel this compound analogs.
Molecular docking simulations, for instance, were employed in the design of the aforementioned benzofuran-based CDK2 inhibitors to understand how the designed molecules would bind to the kinase domain of the target protein. nih.gov This computational insight allows researchers to prioritize the synthesis of compounds that are most likely to have the desired biological activity, thereby saving time and resources.
For this compound, computational approaches could be used to:
Virtual Screening: Screen large libraries of virtual compounds based on the this compound scaffold against various biological targets.
Predictive Modeling: Develop quantitative structure-activity relationship (QSAR) models to predict the biological activity and physicochemical properties of new analogs.
ADME/Tox Prediction: Use computational models to predict the pharmacokinetic and toxicological properties of potential drug candidates at an early stage of development.
By integrating these computational tools into the drug discovery workflow, the development of novel therapeutics based on the this compound scaffold can be made more efficient and targeted.
Q & A
Q. 1.1. What are the established synthetic routes for 3-Methyl-5-benzofuranol, and how do reaction conditions influence yield?
Methodological Answer: A three-step one-pot synthesis from amine, aldehydes, and p-benzoquinone is documented, involving sequential condensation, cyclization, and oxidation . Key variables include:
- Catalyst choice : Acidic or basic conditions influence cyclization efficiency.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance intermediate stability.
- Temperature control : Exothermic steps require gradual reagent addition to avoid side reactions.
Yield optimization (~70–80%) is achievable via in situ monitoring (TLC/HPLC) and purification by column chromatography (hexane/ethyl acetate gradients) .
Q. 1.2. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Structural confirmation :
- Purity assessment : HPLC with UV detection (λ = 254 nm) quantifies impurities (<2%) .
Advanced Research Questions
Q. 2.1. How can mechanistic studies resolve contradictions in regioselectivity during benzofuran ring formation?
Methodological Answer: Conflicting reports on substituent orientation (e.g., methyl vs. hydroxyl positioning) may arise from:
- Reaction pathway variability : Radical vs. ionic intermediates influence regioselectivity. Kinetic studies (e.g., quenching experiments) differentiate mechanisms .
- Computational modeling : DFT calculations predict thermodynamic favorability of specific intermediates (e.g., transition-state energies for cyclization) .
Cross-validation with X-ray crystallography (as in related benzofuran derivatives) provides definitive structural evidence .
Q. 2.2. How do crystallization conditions impact structural data interpretation?
Methodological Answer: Crystal packing (e.g., π-π stacking, hydrogen bonding) can alter observed dihedral angles and planarity. For example:
- Solvent choice : Diisopropyl ether promotes slow evaporation, yielding high-quality crystals for X-ray diffraction .
- Temperature : Lower temperatures (273 K) reduce thermal motion artifacts .
Discrepancies in reported bond angles (e.g., benzofuran vs. phenyl ring dihedrals) require standardization of crystallization protocols .
Q. 2.3. What strategies address contradictions in bioactivity data across studies?
Methodological Answer: Variability in reported bioactivity (e.g., antimicrobial vs. antitumor effects) may stem from:
- Sample purity : Trace impurities (e.g., unreacted aldehydes) skew assay results. Rigorous purification (e.g., prep-HPLC) is essential .
- Assay conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and solvent controls (DMSO concentration ≤0.1%) .
Meta-analyses of literature (e.g., EFSA-style systematic reviews) can identify methodological biases .
Experimental Design Considerations
Q. 3.1. How to design a kinetic study for optimizing benzofuranol synthesis?
Methodological Answer:
Q. 3.2. What in silico tools predict metabolic pathways for toxicity studies?
Methodological Answer:
- ADMET prediction : Tools like SwissADME model phase I/II metabolism (e.g., hydroxylation at C5) .
- Molecular docking : Identify potential off-target interactions (e.g., CYP450 enzymes) using AutoDock Vina .
Data Interpretation Frameworks
Q. 4.1. How to reconcile conflicting spectral data from different labs?
Methodological Answer:
Q. 4.2. What statistical methods quantify uncertainty in bioactivity assays?
Methodological Answer:
- Dose-response modeling : Four-parameter logistic curves (IC) with 95% confidence intervals .
- ANOVA : Identify batch-to-batch variability in cytotoxicity assays (p < 0.05) .
Emerging Research Directions
Q. 5.1. Can this compound serve as a precursor for photoactive materials?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
